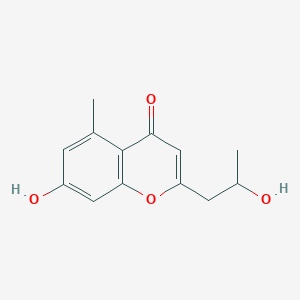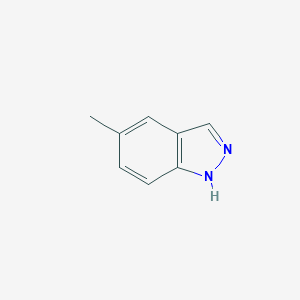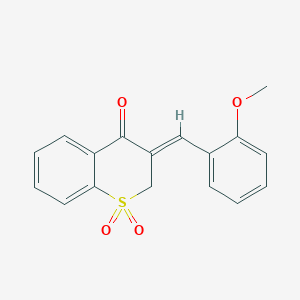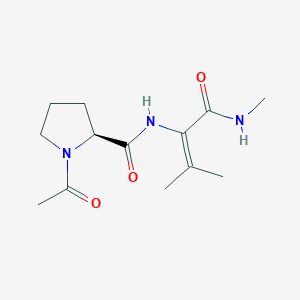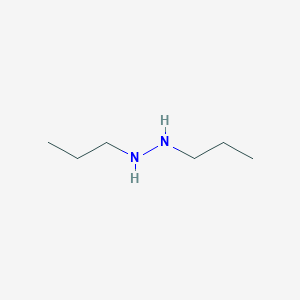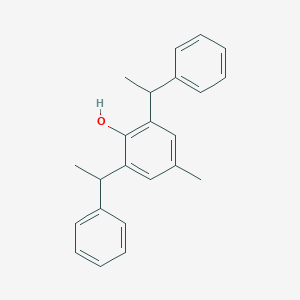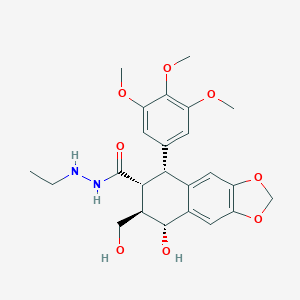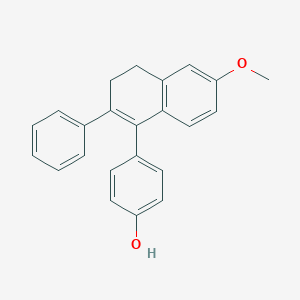
p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol
Overview
Description
P-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol, commonly known as 6-MPNP, is a chemical compound that belongs to the family of naphthylphenols. It is widely used in scientific research for its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 6-MPNP is not fully understood. However, studies have suggested that it acts as a selective estrogen receptor modulator (SERM) and binds to estrogen receptors in the body. This binding results in the activation of various signaling pathways that lead to the observed therapeutic effects.
Biochemical And Physiological Effects
6-MPNP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, 6-MPNP has been shown to have a positive effect on bone health and can prevent bone loss.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 6-MPNP in lab experiments is its potential therapeutic applications. Additionally, 6-MPNP is relatively easy to synthesize and has a high yield. However, one of the limitations of using 6-MPNP in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for the study of 6-MPNP. One area of research could focus on further elucidating its mechanism of action. Additionally, studies could investigate the potential use of 6-MPNP in the treatment of other diseases such as osteoporosis and cardiovascular disease. Finally, studies could investigate the potential use of 6-MPNP in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 6-MPNP is a chemical compound that has shown potential therapeutic applications in scientific research. Its synthesis method is relatively easy, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. While its mechanism of action is not fully understood, studies have suggested that it acts as a selective estrogen receptor modulator. 6-MPNP has several advantages for use in lab experiments, including its potential therapeutic applications and high yield. However, further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Scientific Research Applications
6-MPNP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also suggested that 6-MPNP could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
1729-38-0 |
|---|---|
Product Name |
p-(6-Methoxy-2-phenyl-3,4-dihydro-1-naphthyl)phenol |
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol |
InChI |
InChI=1S/C23H20O2/c1-25-20-12-14-22-18(15-20)9-13-21(16-5-3-2-4-6-16)23(22)17-7-10-19(24)11-8-17/h2-8,10-12,14-15,24H,9,13H2,1H3 |
InChI Key |
ROAOATHOCPRUKG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Other CAS RN |
1729-38-0 |
synonyms |
4-(6-methoxy-2-phenyl-3,4-dihydronaphthalen-1-yl)phenol |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

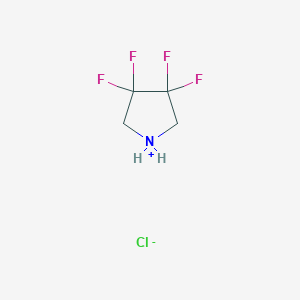
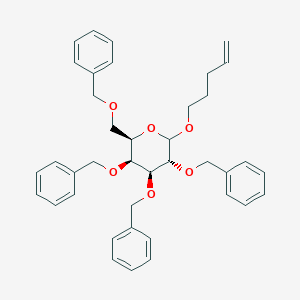
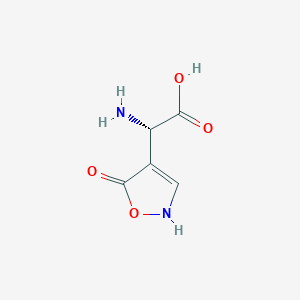

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
